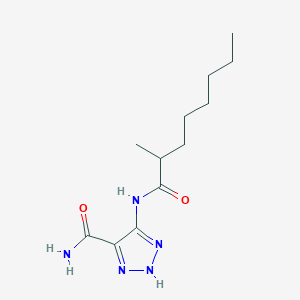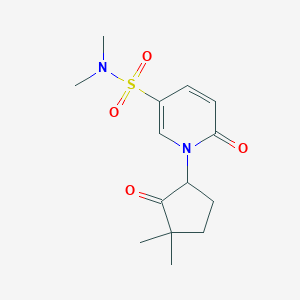
5-(2-methyloctanoylamino)-2H-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methyloctanoylamino)-2H-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyloctanoylamino)-2H-triazole-4-carboxamide typically involves the reaction of 2-methyloctanoyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: Preparation of 2-methyloctanoyl chloride by reacting 2-methyloctanoic acid with thionyl chloride.
Step 2: Reaction of 2-methyloctanoyl chloride with 4-amino-1,2,4-triazole in the presence of triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-methyloctanoylamino)-2H-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
5-(2-methyloctanoylamino)-2H-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-(2-methyloctanoylamino)-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in the growth and proliferation of microorganisms or cancer cells. The triazole ring can interact with metal ions or other biomolecules, leading to the disruption of essential biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
5-(2-methyloctanoylamino)-1,2,4-triazole: A closely related compound with slight structural variations.
2-methyloctanoyl-1,2,4-triazole: Another derivative with different substitution patterns.
Uniqueness
5-(2-methyloctanoylamino)-2H-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long alkyl chain enhances its lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic targets.
Propiedades
IUPAC Name |
5-(2-methyloctanoylamino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-3-4-5-6-7-8(2)12(19)14-11-9(10(13)18)15-17-16-11/h8H,3-7H2,1-2H3,(H2,13,18)(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLXRMSNBAISPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)NC1=NNN=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methyl-3-methylsulfonylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7429490.png)
![4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide](/img/structure/B7429510.png)
![Methyl 2-[3-[(6-methoxypyrazine-2-carbonyl)amino]phenyl]propanoate](/img/structure/B7429517.png)
![[4-(2-Methoxy-2-oxoethyl)phenyl] 1-phenylpyrrolidine-3-carboxylate](/img/structure/B7429528.png)
![N-(1,4-dihydroxy-5,5-dimethylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7429535.png)
![N-ethyl-2-[(2-methoxy-2-phenylacetyl)amino]-2-methylpropanamide](/img/structure/B7429537.png)
![1-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-3-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]urea](/img/structure/B7429545.png)

![methyl 1-[(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-5-nitro-6-oxopyridine-3-carboxylate](/img/structure/B7429557.png)
![methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B7429562.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 5-cyclopropyl-5-oxopentanoate](/img/structure/B7429574.png)
![5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7429581.png)
![N-{4-[2,2,6-trimethyl-6-(trifluoromethyl)morpholine-4-carbonyl]phenyl}prop-2-enamide](/img/structure/B7429587.png)
![1-[(3,5-Difluoro-4-morpholin-4-ylphenyl)methyl]-2,3-dimethylguanidine;hydrobromide](/img/structure/B7429594.png)
